N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis to yield the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes steps such as purification and crystallization to ensure the compound meets the required purity standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine has numerous scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine involves its ability to form stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions . This chelation process is crucial in its applications in medicine, where it helps in imaging and treatment by binding to specific metal ions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications but different binding properties.
Nitrilotriacetic acid (NTA): A chelating agent with fewer binding sites compared to N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
Uniqueness
This compound is unique due to its high binding affinity and stability with metal ions. This makes it particularly effective in applications requiring strong and stable metal chelation .
Properties
CAS No. |
643032-70-6 |
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Molecular Formula |
C12H20N2O8 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
2-[2-acetyloxyethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N2O8/c1-9(15)22-5-4-13(6-10(16)17)2-3-14(7-11(18)19)8-12(20)21/h2-8H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
JVPWAOZLRCAGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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